2-Methylnaphthalene-1-sulfonamide
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Overview
Description
2-Methylnaphthalene-1-sulfonamide is an organosulfur compound with the molecular formula C11H11NO2S It is a derivative of naphthalene, characterized by the presence of a sulfonamide group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methylnaphthalene with chlorosulfonic acid to form 2-methylnaphthalene-1-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods: Industrial production of 2-Methylnaphthalene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Methylnaphthalene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide compounds, which inhibit enzymes involved in folate synthesis .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
KGGHOGYMVWREPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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